N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or nitrated benzothiazole derivatives.
Hydrolysis: Formation of 2-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand the mechanisms of action of benzothiazole derivatives and their interactions with enzymes and receptors.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-substituted benzamides: These compounds share the benzothiazole core and have similar biological activities.
2-arylbenzothiazoles: These compounds have a similar structure and are known for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H15N3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O3S/c1-13-12-14(21-23-17-7-3-5-9-19(17)28-21)10-11-16(13)22-20(25)15-6-2-4-8-18(15)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
IRLKRWWTZNZXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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